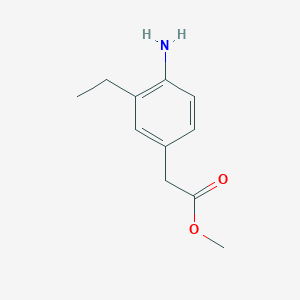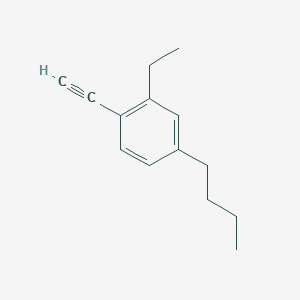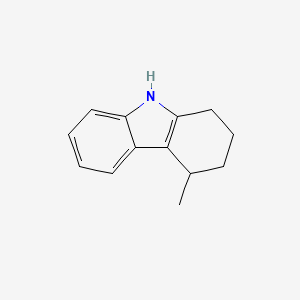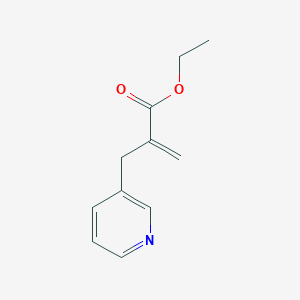
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is an organic compound with the molecular formula C14H22N2O2 It is a derivative of aniline, featuring a methoxy group at the 3-position and a pyrrolidin-1-ylpropoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 3-chloropropylpyrrolidine.
Reaction: The 3-methoxyaniline undergoes nucleophilic substitution with 3-chloropropylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline involves its interaction with specific molecular targets. The pyrrolidine moiety can interact with receptors or enzymes, potentially inhibiting their activity. The methoxy group can also influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-(1-pyrrolidinyl)aniline: This compound is similar in structure but lacks the propoxy linkage.
4-Methoxy-3-(3-pyrrolidin-1-yl)propoxybenzene: This compound has a similar structure but with different functional groups.
Uniqueness
3-Methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline is unique due to the presence of both the methoxy and pyrrolidin-1-ylpropoxy groups, which can confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C14H22N2O2 |
|---|---|
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-methoxy-4-(3-pyrrolidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-11-12(15)5-6-13(14)18-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
Clé InChI |
JMWNSZLQYVCNFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,5-dimethoxyphenyl)methyl]-5-(2H-tetrazol-5-yl)indole](/img/structure/B13871711.png)



![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)

![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)
![Tert-butyl 4-[(2-methyl-3-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871766.png)



![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)
![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B13871791.png)

